1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride
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Overview
Description
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C10H9Cl2NO3S and a molecular weight of 294.16 g/mol . This compound is characterized by the presence of a chlorobenzoyl group, an azetidine ring, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with azetidine-3-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reduction Reactions: The chlorobenzoyl group can be reduced to the corresponding benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The azetidine ring can undergo oxidation to form azetidine-3-one derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable sulfonamide or sulfonate ester linkages . This reactivity makes it useful for modifying the structure and function of biomolecules in various applications.
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride can be compared with other similar compounds, such as:
1-(3-Chlorobenzoyl)azetidine-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which makes it less reactive but more stable.
1-(3-Chlorobenzoyl)azetidine-3-sulfonate ester: This compound has a sulfonate ester group, which can be formed by reacting the sulfonyl chloride with an alcohol.
1-(3-Chlorobenzoyl)azetidine-3-thiosulfonate: This compound has a thiosulfonate group, which can be formed by reacting the sulfonyl chloride with a thiol.
The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives through substitution reactions.
Properties
IUPAC Name |
1-(3-chlorobenzoyl)azetidine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINGRESIQZSFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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